![molecular formula C12H15NO5S B099850 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 16257-64-0](/img/structure/B99850.png)

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Overview

Description

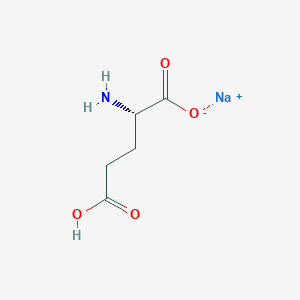

The compound 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a derivative of pyrrolidinecarboxylic acid, which is a non-proteinogenic amino acid. It contains a sulfonyl group attached to a 4-methylphenyl moiety, indicating potential pharmacological activity due to the presence of the sulfonyl functional group, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidinecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of aryl pyrrolyl sulfones, which are structurally related to the compound , involves reacting arylsulfonyl chlorides with substituted pyrroles . Another method reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, which share the 4-hydroxy pyrrolidine core, is based on the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure .

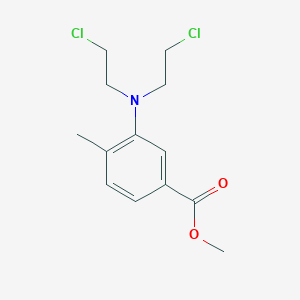

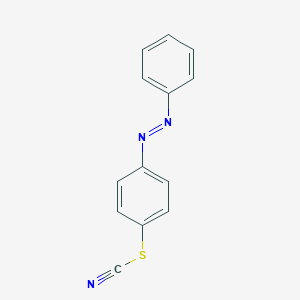

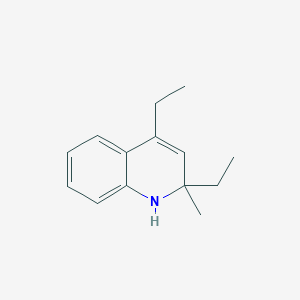

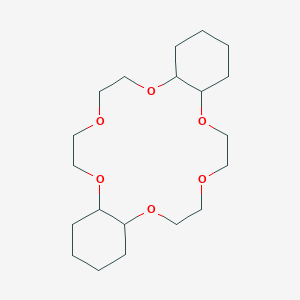

Molecular Structure Analysis

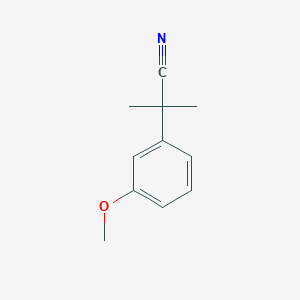

The molecular structure of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid would include a pyrrolidine ring, a sulfonyl group, and a 4-methylphenyl ring. The presence of the hydroxy group and the carboxylic acid moiety would contribute to the compound's polarity and potential for hydrogen bonding, which could affect its biological activity and solubility.

Chemical Reactions Analysis

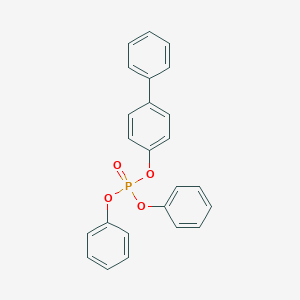

Compounds containing sulfonyl groups, such as the one , can undergo various chemical reactions. For example, sulfonyl derivatives can be selective inhibitors of certain enzymes, as seen in the case of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitors . The sulfonyl group can also be involved in oxidation-reduction reactions, as indicated by the electroreduction of substituents on a pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid would be influenced by its functional groups. The hydroxy and carboxylic acid groups would contribute to the compound's acidity and potential for forming hydrogen bonds, affecting its solubility in water and organic solvents. The sulfonyl group could enhance the compound's reactivity, as seen in the resolution of a nonsteroidal antiandrogen where the sulfonyl group plays a crucial role in the activity of the compound . Additionally, the electronic nature of the substituents on the phenyl ring can influence the reactivity of sulfonyl derivatives, as observed in the aminolysis and hydrolysis of sulphones .

Scientific Research Applications

Antioxidant Properties and Biological Activities

- p-Coumaric acid and its conjugates have shown significant bioactivities, including antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis effects. These activities suggest the potential of similar structures, like the one , in various therapeutic applications. The conjugation of p-coumaric acid significantly enhances its biological activities, though the high activity but low absorption of its conjugates presents a challenge for effective utilization (Pei et al., 2016).

Environmental Persistence and Toxicology

- Perfluorinated acids (PFAs) , including perfluorinated carboxylates and sulfonates, share structural similarities with the compound , particularly in their persistence and environmental behavior. The bioaccumulation potential of PFAs has been critically reviewed, highlighting the environmental and health concerns associated with these compounds. The comparison and analysis of PFAs can provide insights into the environmental impact and regulatory considerations for related chemical structures (Conder et al., 2008).

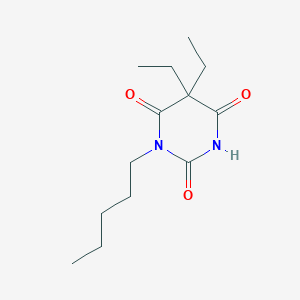

Anticancer Applications

- Mafosfamide , a cyclophosphamide analog, demonstrates the therapeutic potential of compounds with a similar functional group arrangement. Its effectiveness in treating various cancer types through preclinical investigations and clinical trials underscores the significance of structural analogs in developing new anticancer agents (Mazur et al., 2012).

Biodegradation and Environmental Fate

- The microbial degradation of polyfluoroalkyl chemicals in the environment, including the breakdown of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids, offers insights into the environmental fate of chemically related substances. Understanding the degradation pathways and half-lives can guide the assessment of environmental impacts and the development of mitigation strategies for compounds with similar structural features (Liu & Mejia Avendaño, 2013).

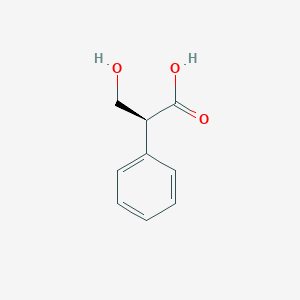

Lactic Acid Derivatives and Biotechnological Applications

- The conversion of lactic acid into valuable chemicals, including pyruvic acid, acrylic acid, and lactate ester, through chemical and biotechnological routes, emphasizes the potential of hydroxycarboxylic acids in green chemistry. Similar compounds, by virtue of their functional groups and structural flexibility, may serve as precursors or intermediates in the synthesis of biodegradable polymers and other green chemicals (Gao et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFPTDLCLKLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942395 | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid | |

CAS RN |

454473-66-6, 20275-18-7 | |

| Record name | 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC165891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)